4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin

Description

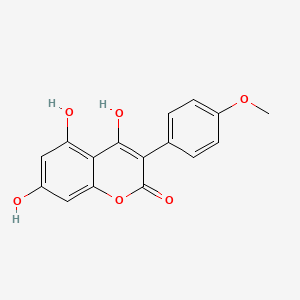

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin (CAS: 4376-81-2) is a coumarin derivative with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol . Its structure features a coumarin core substituted with three hydroxyl groups at positions 4, 5, and 7, and a methoxy group at the 4'-position of the phenyl ring attached to the coumarin’s C-3 position (Figure 1).

Properties

IUPAC Name |

4,5,7-trihydroxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPQVCVRQQYHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715665 | |

| Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4376-81-2 | |

| Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation Method

The Pechmann condensation is a widely used classical approach for synthesizing coumarin derivatives, including 4,5,7-trihydroxy-4'-methoxy-3-phenylcoumarin. This method involves the acid-catalyzed condensation of phenols with β-ketoesters, forming the coumarin core through cyclization and dehydration steps.

- Reaction Scheme: Phenol derivative (bearing hydroxyl groups at positions 4,5,7) reacts with a β-ketoester derivative containing the 4'-methoxyphenyl moiety.

- Catalysts: Strong acids such as sulfuric acid or Lewis acid catalysts.

- Conditions: Elevated temperatures facilitate cyclization.

- Advantages: Simple, cost-effective, and suitable for laboratory-scale synthesis.

- Limitations: May require harsh acidic conditions, which can affect sensitive substituents.

Modified Pechmann Condensation with Base Catalysis

For 4,5,7-trihydroxy-3-(4'-methoxyphenyl)coumarin, modifications include the use of anhydrous potassium carbonate as a base catalyst in dry acetone solvent under reflux conditions. This approach can improve selectivity and yield by avoiding strong acids that might degrade hydroxyl groups.

| Parameter | Details |

|---|---|

| Catalyst | Anhydrous potassium carbonate |

| Solvent | Dry acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | Several hours (typically 4-8 h) |

| Yield | Moderate to high (50-75%) |

This method favors the formation of the coumarin ring with preserved hydroxyl and methoxy functionalities.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the Pechmann condensation and other coumarin syntheses, reducing reaction times from hours to minutes while maintaining high yields.

- Benefits: Enhanced reaction rates, energy efficiency, and cleaner products.

- Typical Conditions: Microwave power settings optimized for 5-15 minutes at 100-150 °C.

- Outcome: Comparable or improved yields with less byproduct formation.

Green Chemistry Approaches

Industrial and academic research increasingly adopts environmentally friendly methods:

- Solvent-Free Reactions: Utilizing solid acid catalysts such as zeolites or acidic clays under solvent-free conditions.

- Eco-Friendly Solvents: Use of water or ethanol as solvents to reduce toxicity.

- Catalysts: Biocatalysts or reusable heterogeneous catalysts to minimize waste.

These methods aim to enhance sustainability without compromising the synthesis efficiency of this compound.

Analytical Data and Reaction Optimization

The preparation methods are often optimized and monitored by chromatographic and spectroscopic techniques:

| Analytical Technique | Purpose |

|---|---|

| Thin Layer Chromatography (TLC) | Reaction progress monitoring |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis and yield quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern verification |

| Infrared (IR) Spectroscopy | Functional group identification |

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Classical Pechmann Condensation | Strong acid catalyst, heat | Simple, well-established | 40-70% | Harsh acidic conditions |

| Base-Catalyzed Modified Pechmann | Anhydrous K2CO3, dry acetone, reflux | Milder conditions, better selectivity | 50-75% | Preserves hydroxyl groups |

| Microwave-Assisted Synthesis | Microwave irradiation, 100-150 °C | Rapid, energy efficient | 65-85% | Reduced reaction time |

| Green Chemistry Approaches | Solid acid catalysts, solvent-free or eco-friendly solvents | Environmentally friendly | Variable (40-80%) | Industrial scalability focus |

Research Findings on Preparation

- The base-catalyzed Pechmann condensation in dry acetone with potassium carbonate has been reported to yield this compound with high purity and good yield, preserving sensitive hydroxyl groups and the methoxy substituent.

- Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yield, making it attractive for rapid laboratory synthesis and potential scale-up.

- Green synthetic methods are under development to align with sustainable chemistry principles, though their yields and scalability require further optimization.

- Analytical characterization confirms the structural integrity of the compound post-synthesis, ensuring reproducibility and quality required for biological testing and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4,5,7-trihydroxy-4'-methoxy-3-phenylcoumarin serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation and substitution—makes it a versatile compound in organic synthesis.

Biology

The compound has been extensively studied for its biological activities , including:

- Antioxidant Activity: It exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions.

- Antimicrobial Properties: Research indicates effectiveness against various pathogens, suggesting potential use in developing antimicrobial agents.

Medicine

In medical research, this coumarin derivative is being investigated for its potential therapeutic applications:

- Anticancer Activity: Studies have shown that it can inhibit cancer cell proliferation in various cell lines (e.g., HCT-116 and MDA-MB-231) with IC50 values ranging from 0.05 to 125.40 μM . Its mechanism includes inducing apoptosis and inhibiting specific enzymes involved in cancer progression.

- Anti-inflammatory Effects: The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation—an essential aspect of many chronic diseases .

- Anticoagulant Properties: Preliminary studies suggest that it may influence blood coagulation pathways, providing a basis for further investigation into its use as an anticoagulant agent.

Industry

In industrial applications, this compound is utilized in:

- Fluorescent Dyes: Its unique structure allows it to be used in the development of fluorescent compounds for various applications.

- Perfume Industry: The compound's aromatic properties make it suitable for incorporation into fragrances.

Case Study 1: Anticancer Activity

A study evaluated a series of coumarin derivatives against cancer cell lines under normoxic and anoxic conditions. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity under low oxygen conditions compared to standard treatments like doxorubicin . This highlights the potential of modifying coumarin structures to improve therapeutic efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that this compound effectively inhibits COX enzymes in vitro. This inhibition was linked to decreased production of inflammatory mediators in cellular models of inflammation . Such findings support its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 4,5,7-trihydroxy-4'-methoxy-3-phenylcoumarin and related compounds:

Key Observations:

- Hydroxy/Methoxy Substitution: The target compound’s three hydroxyl groups (positions 4,5,7) confer higher polarity compared to 7-Hydroxy-3-(4'-methoxyphenyl)coumarin (single hydroxyl group), likely enhancing solubility in polar solvents like ethanol or DMSO .

- Core Structure Differences: The flavone analog (3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone) shares similar hydroxyl/methoxy patterns but has a flavone backbone, which is structurally distinct from coumarins. Flavones are known for strong antioxidant properties due to conjugated π-systems, whereas coumarins often exhibit antimicrobial effects .

Antibacterial Activity:

- Coumarin-Thiazolidinone Hybrids (5a–h): These derivatives, synthesized by modifying coumarin with thiazolidinone rings, demonstrated significant antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The thiazolidinone moiety enhances interactions with bacterial enzymes like DNA gyrase.

- The hydroxyl groups may disrupt bacterial membranes via oxidative stress .

Antioxidant Potential:

- 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone : Flavones with multiple hydroxyl/methoxy groups are potent free-radical scavengers. This compound’s activity is hypothesized to exceed that of coumarins due to extended conjugation in the flavone core .

- Target Coumarin : The 4,5,7-trihydroxy configuration may offer moderate antioxidant activity, though likely weaker than flavone analogs due to the absence of a conjugated benzopyrone system.

Biological Activity

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin is a member of the coumarin family, characterized by its unique structure featuring three hydroxyl groups and a methoxyphenyl group. This compound has attracted attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 300.27 g/mol. Its structure enhances lipophilicity and bioavailability, which are important for its interaction with biological targets.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions. This activity can help mitigate oxidative stress in biological systems, which is linked to various diseases .

Anti-inflammatory Effects

Research indicates that this compound can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. This mechanism suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Several studies have demonstrated the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 50 | Induction of apoptosis |

| B16-F10 (Melanoma) | 60 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 45 | Modulation of cell cycle and apoptosis pathways |

These findings highlight the potential of this compound as a chemotherapeutic agent .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy .

Case Studies

- Anticancer Mechanism Exploration : A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this coumarin derivative exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced lipid peroxidation in cellular models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin, and what critical parameters affect yield and purity?

- Methodological Answer : The compound is typically synthesized via modified Pechmann or Kostanecki–Robinson reactions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or acetic acid), and catalyst selection (e.g., H₂SO₄ or Lewis acids). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the coumarin core while retaining hydroxyl and methoxy substituents. Impurities often arise from incomplete demethylation or oxidation; HPLC-MS monitoring is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, focus on distinguishing the phenyl (δ 7.2–7.5 ppm) and methoxy (δ 3.8–4.0 ppm) protons. FT-IR should confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. Cross-validate with a Certificate of Analysis (COA) from certified suppliers, ensuring batch-specific data on purity (>95%) and solvent residues .

Q. What are the natural sources or isolation protocols for this compound?

- Methodological Answer : While synthetic routes dominate, analogous coumarins are isolated from Citrus species or Murraya plants via Soxhlet extraction (ethanol/water mixtures). Fractional crystallization or preparative HPLC (C18 column, acetonitrile/water mobile phase) can separate structurally similar flavonoids. Confirm identity via comparison with synthetic standards using TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How do structural modifications at the phenyl or methoxy groups influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy with ethoxy or halogenated groups). Evaluate antioxidant activity via DPPH/ABTS assays and cytotoxicity using MTT assays. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like COX-2 or topoisomerases. Note that methoxy groups enhance lipid solubility, affecting membrane permeability .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Test both pure compound and crude extracts to rule out matrix effects. Use ESR spectroscopy to detect radical scavenging kinetics. Contradictions may arise from assay interference (e.g., metal ions) or concentration-dependent effects; include positive controls (e.g., ascorbic acid) and validate via multiple assays .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-DAD at 24/48/72-hour intervals. Identify metabolites using LC-QTOF-MS. Stability in DMSO stock solutions should also be tested (avoid >-20°C freeze-thaw cycles). Degradation products often result from hydroxyl group oxidation .

Q. How does this compound interact with cytochrome P450 enzymes?

- Methodological Answer : Use human liver microsomes (HLMs) to assess inhibition/induction of CYP3A4 or CYP2D6. Employ LC-MS/MS to quantify metabolite formation (e.g., testosterone → 6β-hydroxytestosterone). Competitive inhibition assays (IC₅₀ determination) and molecular dynamics simulations can elucidate binding modes. Compare with known inhibitors like ketoconazole .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (≈2.1), bioavailability (Lipinski’s Rule of Five compliance), and BBB permeability. Molecular dynamics simulations (AMBER or GROMACS) can model membrane interaction. Validate predictions with in vitro Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.